molecular formula C9H12ClNO2S B13314299 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide

2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide

Cat. No.: B13314299
M. Wt: 233.72 g/mol
InChI Key: BARILTFJNDMDAA-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12ClNO2S It is a derivative of benzene, characterized by the presence of a chloro group, an ethyl group, and a methyl group attached to the benzene ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorosulfonic acid as the sulfonating agent and subsequent reaction with ethylamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as sulfonic acids and amines .

Scientific Research Applications

2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide is unique due to the combination of the chloro, ethyl, and methyl groups attached to the benzene ring along with the sulfonamide group.

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

2-chloro-N-ethyl-6-methylbenzenesulfonamide

InChI

InChI=1S/C9H12ClNO2S/c1-3-11-14(12,13)9-7(2)5-4-6-8(9)10/h4-6,11H,3H2,1-2H3

InChI Key

BARILTFJNDMDAA-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC=C1Cl)C

Origin of Product

United States

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